Specific Scientific Field: Immunology
Summary of the Application: IDFP is used in the study of efferocytosis in human macrophages, a process critical for tissue homeostasis .
Methods of Application or Experimental Procedures: In the study, IDFP was used to inhibit lysosomal phospholipase A2 (PLA2G15), a key enzyme involved in the process of efferocytosis . The inhibition of PLA2G15 by IDFP was used to study the transcriptional profile of macrophages following the uptake of apoptotic Jurkat T cells .
Results or Outcomes: The study found that IDFP lowered the expression of PDK4 and CPT1A in efferocytotic macrophages, with no regulation of ABCA1 or ABCG1 . This provides mechanistic details on LXR and PPARδ activation in efferocytotic human macrophages .
Specific Scientific Field: Neurobiology
Summary of the Application: IDFP is used in the study of endocannabinoid levels in the brain, which play roles in motility, pain, and memory .
Methods of Application or Experimental Procedures: In the study, IDFP was used to inhibit monoacylglycerol lipase and fatty acid amide hydrolase, enzymes that regulate endocannabinoid levels . The inhibition of these enzymes by IDFP led to a dramatic elevation of brain endocannabinoids .
Results or Outcomes: The study found that the inhibition of these enzymes by IDFP led to a dramatic elevation of brain endocannabinoids and distinct cannabinoid-dependent behavior .
Isopropyl dodecylfluorophosphonate, commonly referred to as IDFP, is an organophosphorus compound recognized for its role as an irreversible inhibitor of specific enzymes involved in neurotransmitter degradation. This compound has garnered attention due to its dual inhibitory effects on monoglyceride lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are crucial enzymes in lipid signaling pathways. The molecular formula of IDFP is C₁₅H₃₂FO₂P, and it possesses a molecular weight of 294.4 g/mol .
IDFP acts as an inhibitor of enzymes called monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) []. These enzymes are responsible for degrading endocannabinoids, molecules naturally produced by the body that activate cannabinoid receptors. By inhibiting MAGL and FAAH, IDFP elevates endocannabinoid levels, allowing researchers to study the effects of prolonged endocannabinoid signaling [].
The decomposition pathways of IDFP haven't been extensively studied in scientific literature. However, organophosphate compounds are generally susceptible to hydrolysis (breakdown by water) which could be a potential decomposition pathway [].
IDFP is a hazardous compound due to its inhibitory effect on enzymes crucial for nervous system function.
IDFP primarily participates in enzyme inhibition reactions. It acts by forming a stable covalent bond with the serine residue in the active site of MAGL and FAAH, leading to irreversible inhibition. The inhibition mechanism involves the phosphorylation of the serine hydroxyl group, which effectively blocks the enzymatic activity necessary for the breakdown of endocannabinoids and other lipid mediators .
The chemical structure of IDFP allows it to interact with these enzymes at very low concentrations, with reported IC₅₀ values of 0.8 nM for MAGL and 3 nM for FAAH, indicating its potency as an inhibitor .
The biological activity of IDFP is significant in the context of neurobiology and pharmacology. By inhibiting MAGL and FAAH, IDFP increases the levels of endocannabinoids like anandamide, which can modulate various physiological processes such as pain sensation, mood regulation, and appetite control. The elevation of these lipid mediators has potential therapeutic implications for conditions such as chronic pain, anxiety disorders, and obesity .
Moreover, studies have shown that administration of IDFP can lead to increased brain levels of endocannabinoids when administered at doses such as 10 mg/kg, further supporting its role in enhancing endocannabinoid signaling .
The synthesis of IDFP typically involves several steps starting from readily available precursors. A common synthetic route includes:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .
IDFP has several applications in research and potential therapeutic contexts:
Interaction studies involving IDFP focus on its effects on various biological systems:
Several compounds exhibit similar inhibitory effects on MAGL and FAAH. Here are some notable examples:
Compound Name | Type | IC₅₀ (MAGL) | IC₅₀ (FAAH) | Unique Features |
---|---|---|---|---|
SAR629 | Organophosphorus | 0.5 nM | 4 nM | Selective for both enzymes |
URB597 | Carbamate derivative | 15 nM | 10 nM | Reversible inhibitor |
JZL184 | Indole derivative | 1 nM | Not specified | Selective for MAGL |
IDFP stands out due to its irreversible inhibition mechanism compared to reversible inhibitors like URB597. Its potency at low concentrations makes it particularly effective in modulating endocannabinoid levels more efficiently than many other similar compounds .